molecular formula C12H21NO3 B1382116 tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate CAS No. 1422424-71-2

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate

Cat. No. B1382116
CAS RN: 1422424-71-2
M. Wt: 227.3 g/mol
InChI Key: QRQPVZMYCPKCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It’s also known as 1-Boc-3-azetidinone . The compound has a molecular weight of 227.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO3/c1-9-8-13(7-5-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Key Intermediates : (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate, a structural isomer of tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate, has been synthesized as a key intermediate in the production of Rho-kinase inhibitor K-115. This compound was developed through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available (S)- or (R)-2-aminopropan-1-ol (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

  • As an Intermediate in Jak3 Inhibitor Synthesis : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, another closely related compound, serves as an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This synthesis involves several steps, including SN2 substitution and borohydride reduction (Chen Xin-zhi, 2011).

  • In Diels-Alder Reactions : tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound structurally similar to tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate, is utilized in Diels-Alder reactions. These reactions are crucial in synthesizing various complex organic compounds (Padwa, Brodney, & Lynch, 2003).

  • In Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. Its synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating the chemical versatility of these compounds (Zhang, Ye, Xu, & Xu, 2018).

Applications in Organic Chemistry

  • Structural Modification for Drug Development : tert-Butyl esters of various carboxylic acids, which are chemically related to tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate, are used in structural modifications. These modifications play a critical role in the development of new drugs, demonstrating the compound's utility in medicinal chemistry (Vorona, Potoročina, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2007).

  • In Synthesis of Biotin Intermediates : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a compound with similar structural features, is a key intermediate in the natural product Biotin, essential for biosynthesis of fatty acids, sugars, and α-amino acids (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).

Safety and Hazards

The compound is classified as a danger under the GHS classification system. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-methyl-4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-8-13(7-5-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQPVZMYCPKCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.